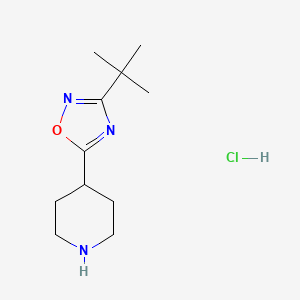![molecular formula C13H16ClNO4S B2432260 (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID CAS No. 1172270-80-2](/img/structure/B2432260.png)
(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but lacks the sulfonyl group.
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDEZGNDHBFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)




![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)
![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2432194.png)

![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)
![N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)
